(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Overview
Description
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound with the molecular formula C8H12N2O It is characterized by a fused imidazo-pyridine ring system with a methanol group attached at the 6th position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities including anti-microbial .
Mode of Action
It’s known that hydrazone derivatives, which are structurally similar, interact with their targets to exert their biological effects .
Biochemical Pathways
It’s known that similar compounds, such as hydrazone derivatives, can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities, including anti-microbial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo-pyridine ring can be reduced under hydrogenation conditions.
Substitution: The methanol group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)aldehyde or (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)carboxylic acid.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of various substituted imidazo-pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of the methanol group, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMYNMGSYJRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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